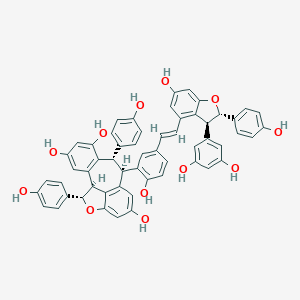
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dodecylbenzenesulfonamide or DBSA and is widely used in the synthesis of various materials.
Mecanismo De Acción
The mechanism of action of DBSA is not fully understood. However, it is known to interact with the hydrophobic regions of proteins and lipids. DBSA has been shown to inhibit the activity of certain enzymes and to affect the fluidity of cell membranes. These effects are thought to be responsible for the various applications of DBSA.
Efectos Bioquímicos Y Fisiológicos
DBSA has been shown to have a low toxicity and is considered safe for use in various applications. However, some studies have shown that DBSA can cause skin irritation and sensitization in some individuals. DBSA has also been shown to have some antimicrobial properties and has been used in the production of antibacterial and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBSA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. DBSA is also stable under a wide range of conditions and can be used in various applications. However, DBSA has some limitations as well. It may interfere with certain assays and can be difficult to remove from samples.
Direcciones Futuras
There are several future directions for research on DBSA. One area of research is the development of new applications for DBSA. For example, DBSA could be used in the production of new materials with unique properties. Another area of research is the development of new synthesis methods for DBSA that are more efficient and environmentally friendly. Finally, research could be conducted to better understand the mechanism of action of DBSA and its interactions with proteins and lipids.
Conclusion:
In conclusion, DBSA is a versatile chemical compound with a wide range of applications in various scientific fields. Its synthesis is relatively simple, and it has low toxicity, making it safe for use in various applications. DBSA has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on DBSA, including the development of new applications and synthesis methods, and a better understanding of its mechanism of action.
Métodos De Síntesis
DBSA is synthesized by the reaction of dodecylbenzene with sulfur trioxide and ammonia. The reaction takes place in the presence of a catalyst and results in the formation of DBSA. The synthesis of DBSA is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DBSA has a wide range of applications in various scientific fields. It is commonly used as a surfactant in the production of detergents, emulsifiers, and dispersants. DBSA is also used in the synthesis of polymers, resins, and plastics. In addition, DBSA is used as a corrosion inhibitor in the petroleum industry and as a flotation agent in the mining industry.
Propiedades
Número CAS |
115486-31-2 |
|---|---|
Nombre del producto |
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- |
Fórmula molecular |
C25H37NO2S |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
N-(4-dodecylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-16-18-24(19-17-23)26-29(27,28)25-20-14-22(2)15-21-25/h14-21,26H,3-13H2,1-2H3 |
Clave InChI |
SSZBGXXIWUGPNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)









